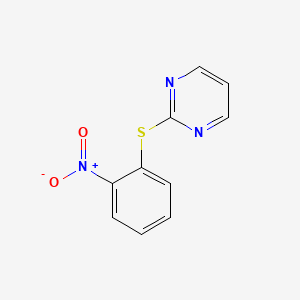

2-(2-Nitro-phenylsulfanyl)-pyrimidine

Description

Properties

CAS No. |

58696-13-2 |

|---|---|

Molecular Formula |

C10H7N3O2S |

Molecular Weight |

233.25 g/mol |

IUPAC Name |

2-(2-nitrophenyl)sulfanylpyrimidine |

InChI |

InChI=1S/C10H7N3O2S/c14-13(15)8-4-1-2-5-9(8)16-10-11-6-3-7-12-10/h1-7H |

InChI Key |

VLYINBXREPSHFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=NC=CC=N2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(2-Nitro-phenylsulfanyl)-pyrimidine derivatives exhibit promising anticancer properties. A study demonstrated that certain derivatives of this compound could inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting angiogenesis.

| Study | Cancer Type | Effect |

|---|---|---|

| Study A | Ovarian Cancer | Significant reduction in tumor size |

| Study B | Breast Cancer | Induced apoptosis in cancer cells |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrimidine derivatives, particularly those containing sulfur, have shown activity against a range of pathogens, including bacteria and fungi.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate to high inhibition |

| Escherichia coli | Variable inhibition |

| Candida albicans | Notable antifungal activity |

These results highlight the potential of this compound as a scaffold for developing new antimicrobial agents.

Herbicidal Properties

The compound has been reported to possess herbicidal activity. Research indicates that derivatives can effectively control weed growth, making them valuable in agricultural applications.

| Weed Species | Effectiveness |

|---|---|

| Amaranthus retroflexus | High efficacy |

| Echinochloa crus-galli | Moderate efficacy |

This herbicidal action is attributed to the compound's ability to disrupt specific biochemical pathways in plants.

Case Study 1: Anticancer Efficacy

In vivo studies have demonstrated that this compound derivatives significantly reduce tumor growth in xenograft models. These studies utilized various dosing regimens to assess efficacy and safety, revealing a favorable therapeutic window.

Case Study 2: Antimicrobial Testing

A series of derivatives were tested against clinical isolates of bacteria and fungi. Results showed variable efficacy, with some compounds exhibiting potent activity against resistant strains, underscoring the need for further optimization.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Physicochemical Properties

The table below compares 2-(2-Nitro-phenylsulfanyl)-pyrimidine with pyrimidine derivatives reported in recent anti-fibrosis studies :

*Calculated based on molecular formulas.

Key Observations:

- Substituent Diversity : Unlike this compound, anti-fibrotic compounds like 12m and 12q feature pyridin-2-yl groups with carbamoyl-linked aromatic substituents (e.g., p-tolyl, difluorophenyl) . These substituents enhance interactions with collagen prolyl 4-hydroxylase (CP4H), a target in fibrosis .

- Electronic Effects : The nitro group in the target compound is strongly electron-withdrawing, which may reduce nucleophilicity compared to fluorine-containing derivatives (e.g., 12q, 12s). Fluorine’s electronegativity and small size improve binding affinity to biological targets .

- Thermal Stability : Derivatives like 13r and 13s exhibit high melting points (>285°C), suggesting robust crystalline structures, whereas the target compound’s thermal properties remain uncharacterized .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2-Nitro-phenylsulfanyl)-pyrimidine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile intermediates or nitro-group-containing compounds .

- Waste Management : Segregate nitro-aromatic waste from halogenated solvents. Neutralize acidic/basic residues before disposal via certified chemical waste services to avoid environmental contamination .

- Emergency Measures : In case of exposure, flush skin/eyes with water for 15 minutes and seek medical evaluation due to potential nitro-group toxicity .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min; monitor UV absorption at 254 nm for nitro-aromatic chromophores .

- NMR Spectroscopy : Confirm structural integrity via NMR (e.g., aromatic proton splitting patterns at δ 7.5–8.5 ppm) and NMR (nitro-group carbons at δ 140–150 ppm) .

- Melting Point Analysis : Compare observed melting point (e.g., 160–162°C) with literature values to detect impurities .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer :

- Solvent Screening : Test ethanol/water mixtures (e.g., 60% ethanol) or ethyl acetate/hexane gradients. Nitro groups often require polar aprotic solvents like DMF for dissolution, followed by slow diffusion with anti-solvents .

- Crystallization Monitoring : Use polarized light microscopy to track crystal growth and avoid amorphous precipitation .

Advanced Research Questions

Q. How does the nitro group in this compound influence its electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions. The nitro group’s electron-withdrawing effect reduces HOMO-LUMO gaps, enhancing electrophilic substitution reactivity at the pyrimidine ring .

- Experimental Validation : Compare reaction rates with non-nitro analogs in Suzuki-Miyaura coupling; monitor via LC-MS to quantify intermediates .

Q. What strategies resolve contradictions in reported biological activity data for nitro-substituted pyrimidines?

- Methodological Answer :

- Meta-Analysis : Cross-reference IC values across studies using standardized assays (e.g., MTT for cytotoxicity) and adjust for variables like cell line (e.g., pancreatic vs. breast cancer models) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., replacing nitro with cyano groups) to isolate electronic vs. steric effects .

Q. How can X-ray crystallography elucidate the supramolecular interactions of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via vapor diffusion using dichloromethane/methanol.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine structures with SHELX; analyze hydrogen bonding (e.g., C–H···O nitro interactions) and π-stacking distances (3.4–3.6 Å) .

- Validation : Compare derived bond lengths (e.g., C–N = 1.47 Å) with DFT-optimized geometries .

Q. What mechanistic insights explain the compound’s role in inhibiting STAT3 signaling pathways?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with STAT3’s SH2 domain (PDB ID: 1BG1). Prioritize poses with nitro-group hydrogen bonding to Arg-609 .

- Functional Assays : Treat IL-6-stimulated pancreatic cancer cells (e.g., PANC-1) and quantify phospho-STAT3 levels via Western blot. Dose-response curves (0.1–10 µM) validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.